N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine is a chemical compound with a complex structure that includes a dimethoxyphenyl group, an ethyl chain, and a methanesulfonyl group attached to an L-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethylating agent under acidic or basic conditions to form the 3,4-dimethoxyphenyl ethyl intermediate.
Attachment of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Coupling with L-Alanine: The final step involves coupling the methanesulfonyl intermediate with L-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-D-alanine: A stereoisomer with different biological activity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-glycine: A structurally similar compound with a different amino acid backbone.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
193689-42-8 |
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Molecular Formula |
C14H21NO6S |
Molecular Weight |
331.39 g/mol |
IUPAC Name |
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C14H21NO6S/c1-10(14(16)17)15(22(4,18)19)8-7-11-5-6-12(20-2)13(9-11)21-3/h5-6,9-10H,7-8H2,1-4H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
UGBOGHFNKVEHJG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CCC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)N(CCC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
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